molecular formula C18H25N3O2S B2838790 N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 422276-02-6

N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Cat. No.: B2838790
CAS No.: 422276-02-6
M. Wt: 347.48
InChI Key: SBVYOUPJRRHLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide features a tetrahydroquinazolinone core substituted with a sulfanylidene group (C=S) at position 2 and a hexanamide side chain at position 2. The hexanamide moiety is further functionalized with a butan-2-yl group. This structure combines a heterocyclic scaffold with a flexible aliphatic chain, which may influence solubility, bioavailability, and intermolecular interactions.

Key structural features include:

  • Tetrahydroquinazolinone core: A partially saturated quinazoline ring system with a ketone at position 3.
  • Hexanamide side chain: A six-carbon aliphatic chain terminated by an amide group, which may enhance membrane permeability or target binding.

Properties

IUPAC Name

N-butan-2-yl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-3-13(2)19-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYOUPJRRHLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies to understand biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinazolinone Derivatives

N-[(4-Methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide ()

This compound shares the tetrahydroquinazolinone core and sulfanylidene group but differs in substituents:

  • Position 3: A morpholino group replaces the hexanamide chain.
  • Position 6 : A 4-methylphenylmethyl group is attached.

Key Differences :

  • The aromatic substituent (4-methylphenylmethyl) may enhance π-π stacking interactions in biological targets, whereas the butan-2-yl group in the target compound offers steric bulk without aromaticity .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (, Compounds 7–9)
Feature Target Compound Triazole-Thiones (7–9)
Core Structure Tetrahydroquinazolinone 1,2,4-Triazole
Sulfur Group Sulfanylidene (C=S) Thione (C=S)
Substituents Hexanamide, butan-2-yl Phenylsulfonyl, difluorophenyl
Tautomerism Not observed Thione-thiol equilibrium

Functional Implications :

  • The triazole-thiones exhibit tautomerism (thione ↔ thiol), which is absent in the rigid tetrahydroquinazolinone system. This tautomerism affects electronic properties and binding modes .
  • The phenylsulfonyl and difluorophenyl groups in triazoles confer strong electron-withdrawing effects, whereas the hexanamide chain in the target compound is electron-neutral .

Hexanamide Derivatives

N-Phenyl-6-(4-(Trimethylsilyl)-1H-1,2,3-Triazol-1-yl)hexanamide ()

This compound shares the hexanamide backbone but incorporates a triazole ring instead of a tetrahydroquinazolinone.

Feature Target Compound Triazole-Hexanamide
Heterocycle Tetrahydroquinazolinone 1,2,3-Triazole
Functional Groups Sulfanylidene, ketone Trimethylsilyl, triazole
Synthesis Likely nucleophilic substitution Click chemistry (azide-alkyne)

Synthetic Notes:

  • The target compound’s synthesis may involve traditional coupling methods (e.g., α-halogenated ketones in basic media, as in ), while the triazole-hexanamide uses modern click chemistry, offering higher regioselectivity and milder conditions .

Spectral and Structural Analysis

Infrared Spectroscopy (IR)
  • Target Compound: Expected C=O (quinazolinone ketone) at ~1663–1682 cm⁻¹ and C=S (sulfanylidene) at ~1247–1255 cm⁻¹, based on analogous compounds in and .
  • Triazole-Thiones (7–9) : Absence of C=O bands (confirmed in ) but strong C=S at ~1247–1255 cm⁻¹, similar to the target compound .
Nuclear Magnetic Resonance (NMR)
  • 1H-NMR : The hexanamide chain in the target compound would show characteristic methylene signals (δ 1.2–1.6 ppm) and an amide proton (δ ~6.5–8.0 ppm). In contrast, triazole-thiones (7–9) exhibit aromatic protons from phenylsulfonyl and difluorophenyl groups (δ 7.0–8.0 ppm) .

Research Findings and Implications

  • Stability: The tetrahydroquinazolinone core is less prone to tautomerism than triazole-thiones, offering greater structural predictability in drug design .
  • Solubility: Hexanamide chains (as in the target compound) balance lipophilicity and flexibility, whereas morpholino or triazole substituents () prioritize polarity .
  • Synthetic Accessibility : Traditional methods () require reflux and strong bases, while click chemistry () enables modular assembly but depends on azide precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.